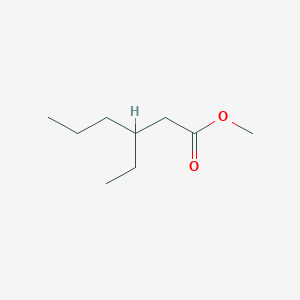

3-乙基己酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-ethylhexanoate is an organic compound with the molecular formula C₉H₁₈O₂. It is a type of ester, which is a derivative of carboxylic acids where the hydrogen atom of the hydroxyl group is replaced by an alkyl group. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in perfumes .

科学研究应用

Methyl 3-ethylhexanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .

作用机制

Target of Action

Methyl 3-ethylhexanoate is a fatty acid methyl ester . It is found naturally in many foods and has a role as a plant metabolite . .

Biochemical Pathways

For instance, they can be part of the fatty acid metabolism, which is crucial for energy production and storage .

Pharmacokinetics

As a fatty acid methyl ester, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the urinary and fecal routes .

Result of Action

As a fatty acid methyl ester, it may influence cellular processes such as energy metabolism and signal transduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-ethylhexanoate. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .

生化分析

Molecular Mechanism

As an ester, it can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of a carboxylic acid and an alcohol . This reaction is reversible, meaning that the carboxylic acid and alcohol can react to form the ester again in a process called esterification.

Temporal Effects in Laboratory Settings

The stability of Methyl 3-ethylhexanoate under various conditions has not been extensively studied. Like other esters, it is likely to be stable under normal storage conditions but may degrade over time or under specific conditions such as high temperatures or the presence of strong acids or bases .

Metabolic Pathways

Esters are generally metabolized in the body through a process called ester hydrolysis, which breaks down the ester into a carboxylic acid and an alcohol .

Subcellular Localization

Small lipophilic molecules like esters are often found in the cytoplasm or within lipid membranes .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-ethylhexanoate can be synthesized through the esterification reaction between 3-ethylhexanoic acid and methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows: [ \text{3-ethylhexanoic acid} + \text{methanol} \xrightarrow{\text{H₂SO₄}} \text{Methyl 3-ethylhexanoate} + \text{water} ]

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where the reactants are heated under reflux conditions. The reaction mixture is then distilled to separate the ester from the reaction by-products. The use of continuous distillation and purification techniques ensures high purity of the final product .

Types of Reactions:

Hydrolysis: Methyl 3-ethylhexanoate can undergo hydrolysis in the presence of a strong acid or base to yield 3-ethylhexanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).

Major Products Formed:

Hydrolysis: 3-ethylhexanoic acid and methanol.

Reduction: 3-ethylhexanol.

Transesterification: Various esters depending on the alcohol used

相似化合物的比较

Methyl 3-ethylhexanoate can be compared with other esters such as:

Methyl hexanoate: Similar in structure but lacks the ethyl group on the hexanoic acid chain.

Ethyl hexanoate: Has an ethyl group instead of a methyl group attached to the ester functional group.

Methyl butanoate: A shorter chain ester with different physical and chemical properties.

Uniqueness: Methyl 3-ethylhexanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor and versatility in various applications make it a valuable compound in both research and industry .

属性

IUPAC Name |

methyl 3-ethylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(5-2)7-9(10)11-3/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOBLXFYSMSMRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-2,4-bis(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2382766.png)

![1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2382771.png)

![1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382773.png)

![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B2382781.png)